molecular formula C18H27N3O2 B269076 N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide

N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide

カタログ番号 B269076
分子量: 317.4 g/mol
InChIキー: CYALEWWSWXFRDZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide, also known as BCA, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the protein kinase CK2, which plays a critical role in various cellular processes such as cell growth, differentiation, and apoptosis. BCA has been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory disorders.

作用機序

N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide exerts its effects by inhibiting the activity of CK2, which is a serine/threonine protein kinase that regulates various cellular processes. CK2 is overexpressed in many cancer cells and is involved in the regulation of cell proliferation and survival. By inhibiting CK2, N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide can induce apoptosis and inhibit cell growth in cancer cells.
In neurodegenerative diseases, CK2 is known to phosphorylate tau protein, which is a hallmark of Alzheimer's disease. By inhibiting CK2, N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide can prevent tau phosphorylation and aggregation, thereby reducing the pathology associated with neurodegenerative diseases.
Biochemical and physiological effects:
N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide has been shown to have various biochemical and physiological effects. In cancer cells, N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide inhibits CK2 activity, induces apoptosis, and inhibits cell growth. It also sensitizes cancer cells to chemotherapy and radiation therapy.
In neurodegenerative diseases, N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide has been shown to prevent tau phosphorylation and aggregation, thereby reducing the pathology associated with these conditions.
Inflammatory disorders such as rheumatoid arthritis and psoriasis are characterized by the production of pro-inflammatory cytokines. N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide has been shown to inhibit the production of these cytokines, making it a potential therapeutic agent for these conditions.

実験室実験の利点と制限

One of the advantages of using N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide in lab experiments is its specificity for CK2. It has been shown to have minimal off-target effects, making it a reliable tool for studying the role of CK2 in various cellular processes.
However, one of the limitations of using N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide is its solubility in aqueous solutions. It is highly hydrophobic, which can make it difficult to dissolve in water-based solutions. This can limit its use in certain experimental settings.
List as many

将来の方向性

As possible:
1. Further studies are needed to determine the efficacy of N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide in combination with chemotherapy and radiation therapy in cancer treatment.
2. The potential use of N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide in combination with other CK2 inhibitors for the treatment of neurodegenerative diseases should be investigated.
3. The effects of N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide on other cellular processes regulated by CK2, such as DNA repair and transcription, should be studied.
4. The development of more water-soluble formulations of N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide could expand its use in experimental settings.
5. The potential use of N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide as a therapeutic agent for other inflammatory conditions, such as inflammatory bowel disease, should be investigated.
6. Studies should be conducted to determine the safety and toxicity profile of N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide in humans.
7. The potential use of N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide as a diagnostic tool for CK2-related diseases should be explored.
8. The effects of N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide on CK2 activity in different tissue types should be studied to determine its tissue-specific effects.
9. The potential use of N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide in combination with other targeted therapies, such as immunotherapy, should be investigated.
10. The effects of N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide on the microbiome and gut health should be studied to determine its potential impact on overall health.

合成法

The synthesis of N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide involves the reaction of 4-aminobenzamide with cyclohexyl isocyanate and N-butylamine in the presence of a catalyst. The resulting product is then purified using chromatography techniques to obtain the pure N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide compound.

科学的研究の応用

N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide has been extensively studied for its potential therapeutic applications. In cancer research, N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising adjuvant therapy.
In neurodegenerative disease research, N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide has been shown to have neuroprotective effects by inhibiting the activity of CK2, which is known to play a role in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Inflammatory disorders such as rheumatoid arthritis and psoriasis have also been studied with N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide. It has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential therapeutic agent for these conditions.

特性

製品名

N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide

分子式

C18H27N3O2

分子量

317.4 g/mol

IUPAC名

N-butyl-4-(cyclohexylcarbamoylamino)benzamide

InChI

InChI=1S/C18H27N3O2/c1-2-3-13-19-17(22)14-9-11-16(12-10-14)21-18(23)20-15-7-5-4-6-8-15/h9-12,15H,2-8,13H2,1H3,(H,19,22)(H2,20,21,23)

InChIキー

CYALEWWSWXFRDZ-UHFFFAOYSA-N

SMILES

CCCCNC(=O)C1=CC=C(C=C1)NC(=O)NC2CCCCC2

正規SMILES

CCCCNC(=O)C1=CC=C(C=C1)NC(=O)NC2CCCCC2

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。